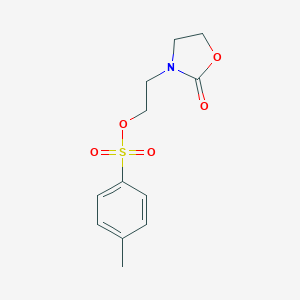![molecular formula C8H4F2N2O2 B061965 2,2-Difluoro-5H-[1,3]dioxolo[4,5-f]benzimidazole CAS No. 188028-35-5](/img/structure/B61965.png)
2,2-Difluoro-5H-[1,3]dioxolo[4,5-f]benzimidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Difluoro-5H-[1,3]dioxolo[4,5-f]benzimidazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
科学的研究の応用
2,2-Difluoro-5H-[1,3]dioxolo[4,5-f]benzimidazole has been extensively studied for its potential applications in various fields. In medicinal chemistry, this compound has been investigated for its anti-cancer properties. It has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In addition, it has shown potential as an anti-inflammatory agent and as a treatment for neurodegenerative diseases.
In materials science, 2,2-Difluoro-5H-[1,3]dioxolo[4,5-f]benzimidazole has been studied for its potential use as a building block for organic electronics. It has been found to have excellent electron-transporting properties and can be used as a dopant in organic semiconductors.
作用機序
The mechanism of action of 2,2-Difluoro-5H-[1,3]dioxolo[4,5-f]benzimidazole is not fully understood. However, it has been found to inhibit the activity of certain enzymes such as topoisomerase II and histone deacetylase. This inhibition leads to the induction of apoptosis and inhibition of cell proliferation.
生化学的および生理学的効果
2,2-Difluoro-5H-[1,3]dioxolo[4,5-f]benzimidazole has been found to have several biochemical and physiological effects. In cancer cells, it induces apoptosis and inhibits cell proliferation. In addition, it has been found to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines. It has also been investigated for its potential as a treatment for neurodegenerative diseases.
実験室実験の利点と制限
One of the advantages of using 2,2-Difluoro-5H-[1,3]dioxolo[4,5-f]benzimidazole in lab experiments is its high purity and yield. This makes it easier to obtain and work with in the lab. In addition, its potential applications in various fields make it a versatile compound for research.
One of the limitations of using 2,2-Difluoro-5H-[1,3]dioxolo[4,5-f]benzimidazole in lab experiments is its limited solubility in water. This can make it difficult to work with in certain experiments. In addition, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
将来の方向性
There are several future directions for research on 2,2-Difluoro-5H-[1,3]dioxolo[4,5-f]benzimidazole. One direction is to investigate its potential as an anti-cancer agent in combination with other drugs. Another direction is to further study its anti-inflammatory properties and its potential as a treatment for neurodegenerative diseases. In addition, research can be conducted to improve its solubility in water and to better understand its mechanism of action. Finally, its potential applications in materials science can be further explored, particularly in the development of organic electronics.
Conclusion
2,2-Difluoro-5H-[1,3]dioxolo[4,5-f]benzimidazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively studied. Further research is needed to fully understand its potential applications and mechanism of action.
合成法
The synthesis of 2,2-Difluoro-5H-[1,3]dioxolo[4,5-f]benzimidazole can be achieved using different methods. One of the most common methods is the reaction of 2,2-Difluoro-1,3-dimethylimidazolidine with 4,5-dihydro-1,3-dioxole-2-carboxylic acid in the presence of a catalyst such as trifluoroacetic acid. This method yields 2,2-Difluoro-5H-[1,3]dioxolo[4,5-f]benzimidazole in high purity and yield.
特性
CAS番号 |
188028-35-5 |
|---|---|
製品名 |
2,2-Difluoro-5H-[1,3]dioxolo[4,5-f]benzimidazole |
分子式 |
C8H4F2N2O2 |
分子量 |
198.13 g/mol |
IUPAC名 |
2,2-difluoro-5H-[1,3]dioxolo[4,5-f]benzimidazole |
InChI |
InChI=1S/C8H4F2N2O2/c9-8(10)13-6-1-4-5(12-3-11-4)2-7(6)14-8/h1-3H,(H,11,12) |
InChIキー |
MUDNQZQFQQUJAD-UHFFFAOYSA-N |
SMILES |
C1=C2C(=CC3=C1OC(O3)(F)F)N=CN2 |
正規SMILES |
C1=C2C(=CC3=C1OC(O3)(F)F)N=CN2 |
同義語 |
5H-1,3-Dioxolo[4,5-f]benzimidazole,2,2-difluoro-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



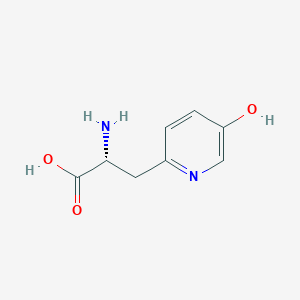
![Tert-butyl 3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B61883.png)
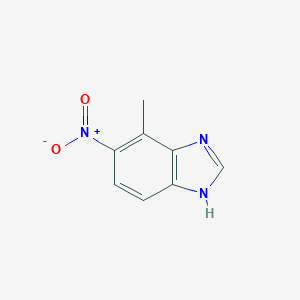

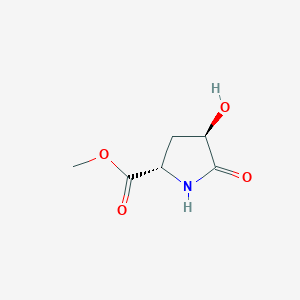
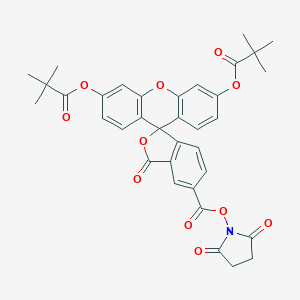
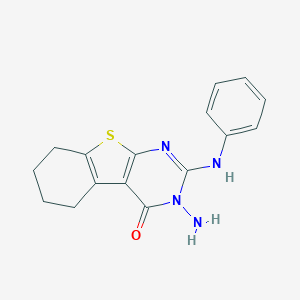
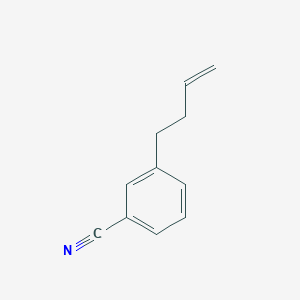
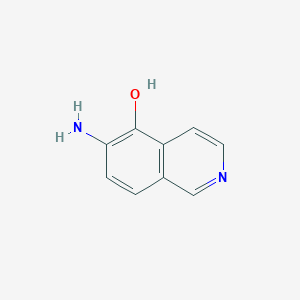
![(1S,2S,4R,5R)-3-oxa-9-azatricyclo[3.3.1.02,4]nonane](/img/structure/B61905.png)
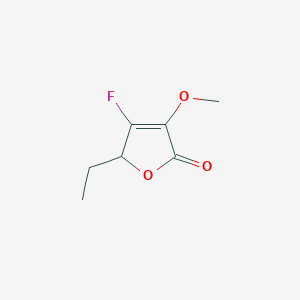
![N-[(2,5-dimethylpyrazol-3-yl)amino]formamide](/img/structure/B61910.png)

